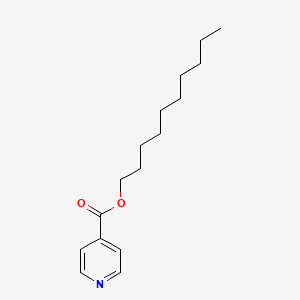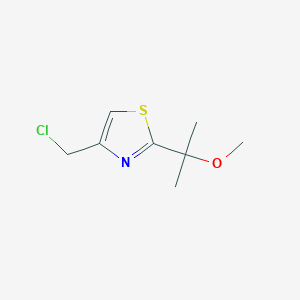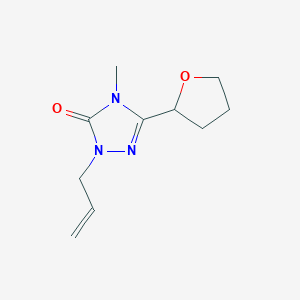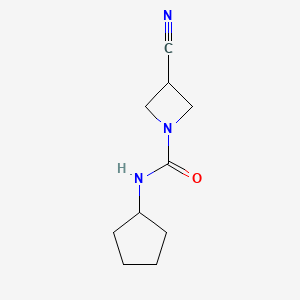
N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine” (BNPD) belongs to the class of organic compounds known as nitroaromatic compounds, which are characterized by the presence of a nitro functional group (-NO2) attached to an aromatic ring1. It has a molecular formula of C11H10ClN5O2 and a molecular weight of 279.6812.
Synthesis Analysis
BNPD can be synthesized through several methods. The most common method is the reaction of 2-chloro-5-nitropyrimidine-4,6-diamine with benzyl chloride under alkaline conditions1.Molecular Structure Analysis
The molecular structure of BNPD is characterized by the presence of a nitro functional group (-NO2) attached to an aromatic ring1. The InChI key for BNPD is IWTGRKNTAFWZOH-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The chemical reactions involving BNPD are not explicitly mentioned in the search results. However, it’s known that BNPD can react with benzyl chloride under alkaline conditions to yield BNPD as the major product1.Physical And Chemical Properties Analysis
BNPD is a yellow crystalline solid. Its melting point is in the range of 156-161℃, and its boiling point is 460℃. Its solubility in water is limited but it is readily soluble in most organic solvents1.Applications De Recherche Scientifique
Synthesis of Tetrahydropteridine C6-stereoisomers
Chiral N1-protected vicinal diamines, derived from amino acids, were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, leading to the stereospecific synthesis of 6(R)- and 6(S)-propyltetrahydropterin with high enantiomeric purity. This synthesis process demonstrates the compound's utility in creating specific stereoisomers for potential applications in drug discovery and development (S. W. Bailey, R. Chandrasekaran, & J. Ayling, 1992).
Antiproliferative Activity
The compound has shown relevance in the synthesis of compounds with antiproliferative activity. Specifically, derivatives synthesized from related pyrimidines have been evaluated for their cell growth inhibition capabilities on various cell lines, highlighting the compound's potential in cancer research and treatment (M. Otmar, M. Masojídková, I. Votruba, & A. Holý, 2004).
Corrosion Inhibition
Novel compounds synthesized from N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine have been evaluated as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where steel's longevity and durability are paramount, such as in oil wells and pipelines (Priyanka Singh & M. Quraishi, 2016).
Synthesis of Polyimides
The compound has been utilized in the synthesis of new organosoluble polyimides based on flexible diamine, demonstrating its versatility in creating materials with potential applications in electronics and aerospace due to their thermal stability and solubility properties (D. Liaw, Been-Yang Liaw, & Chia-Wei Yu, 2001).
NDMA Formation Potential
Research involving nitrogenous micropollutants, including those related to N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine, has shown their potential to form N-nitrosamines, a group of potent carcinogens, during the chloramination process. This study is vital for understanding and mitigating carcinogen formation in drinking water treatment (A. Piazzoli, F. Breider, Caroline Gachet Aquillon, M. Antonelli, & U. von Gunten, 2018).
Safety And Hazards
The safety and hazards of BNPD are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and appropriate safety measures.
Orientations Futures
The future directions for BNPD research are not explicitly mentioned in the search results. However, it’s known that BNPD has gained significance in various fields of research and industry, such as medicinal chemistry, material science, and agriculture1. Further research could explore these areas in more detail.
Please note that this information is based on available data and further research may provide additional insights. Always refer to appropriate safety data sheets and consult with a knowledgeable professional for handling and experimentation guidelines.
Propriétés
IUPAC Name |
4-N-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-11-15-9(13)8(17(18)19)10(16-11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGRKNTAFWZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide](/img/structure/B2987406.png)






![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)


![N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2987420.png)